![molecular formula C19H16ClNO B12878289 1-[5-(4-Chlorophenyl)-2-methyl-1-phenyl-1H-pyrrol-3-yl]ethan-1-one CAS No. 100989-43-3](/img/structure/B12878289.png)
1-[5-(4-Chlorophenyl)-2-methyl-1-phenyl-1H-pyrrol-3-yl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-(4-Chlorophenyl)-2-methyl-1-phenyl-1H-pyrrol-3-yl)ethanone is a complex organic compound with a unique structure that includes a pyrrole ring substituted with chlorophenyl, methyl, and phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(4-Chlorophenyl)-2-methyl-1-phenyl-1H-pyrrol-3-yl)ethanone typically involves multi-step organic reactions. One common method starts with the preparation of 4-chlorobenzaldehyde, which undergoes a series of reactions including condensation, cyclization, and substitution to form the desired pyrrole derivative . The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as ammonium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-(4-Chlorophenyl)-2-methyl-1-phenyl-1H-pyrrol-3-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Halogen substitution reactions can introduce different halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation reactions often involve reagents like chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-(5-(4-Chlorophenyl)-2-methyl-1-phenyl-1H-pyrrol-3-yl)ethanone has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(5-(4-Chlorophenyl)-2-methyl-1-phenyl-1H-pyrrol-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Chlorophenyl)ethanone: A simpler analog with similar structural features but lacking the pyrrole ring.
4-Chloroacetophenone: Another related compound with a chlorophenyl group attached to an acetophenone moiety.
Uniqueness
1-(5-(4-Chlorophenyl)-2-methyl-1-phenyl-1H-pyrrol-3-yl)ethanone is unique due to its complex structure, which includes multiple functional groups and a pyrrole ring
Propiedades
Número CAS |
100989-43-3 |
|---|---|
Fórmula molecular |
C19H16ClNO |
Peso molecular |
309.8 g/mol |
Nombre IUPAC |
1-[5-(4-chlorophenyl)-2-methyl-1-phenylpyrrol-3-yl]ethanone |
InChI |
InChI=1S/C19H16ClNO/c1-13-18(14(2)22)12-19(15-8-10-16(20)11-9-15)21(13)17-6-4-3-5-7-17/h3-12H,1-2H3 |
Clave InChI |
ZOELMDIYLFVJBA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)Cl)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


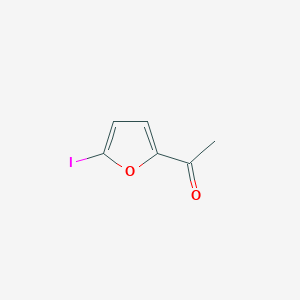
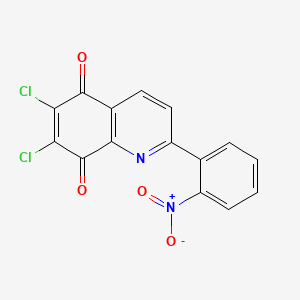
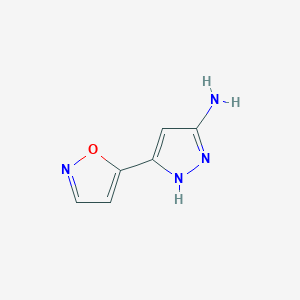
![2-(2,2-Dimethyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrol-4-yl)ethanol](/img/structure/B12878214.png)
![(2-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)methanol](/img/structure/B12878215.png)
![3-(2-Ethylbenzo[d]oxazol-7-yl)propanenitrile](/img/structure/B12878220.png)
![5-Formyl-3-{[(furan-2-yl)methyl]amino}-2-phenoxybenzene-1-sulfonamide](/img/structure/B12878222.png)
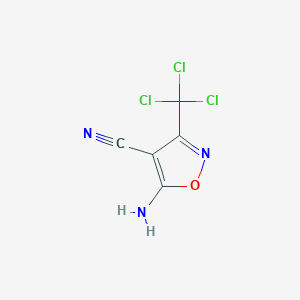



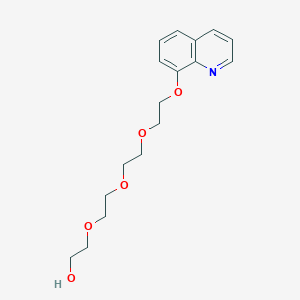
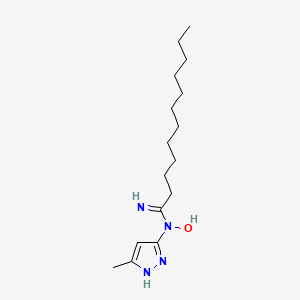
![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-4-carboxylic acid](/img/structure/B12878281.png)
